molecular formula C13H15BrN4O2S2 B2830233 N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide CAS No. 338794-44-8

N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide

Cat. No.: B2830233
CAS No.: 338794-44-8
M. Wt: 403.31
InChI Key: HXNKCPLXRDIHPM-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an allyl group at position 4 and a methylsulfanyl group at position 3. The triazole is further functionalized with a benzenesulfonamide moiety bearing a bromine atom at the para position.

Properties

IUPAC Name

4-bromo-N-[(5-methylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2S2/c1-3-8-18-12(16-17-13(18)21-2)9-15-22(19,20)11-6-4-10(14)5-7-11/h3-7,15H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNKCPLXRDIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CC=C)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate precursors. For instance, 4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazole can be prepared by reacting allyl isothiocyanate with hydrazine hydrate, followed by cyclization with formic acid.

    Attachment of the Bromobenzenesulfonamide Group: The triazole intermediate is then reacted with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The bromobenzenesulfonamide group can be reduced to the corresponding amine.

    Substitution: The bromine atom in the bromobenzenesulfonamide group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain cancer cell lines and bacteria by targeting specific enzymes and pathways.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it may inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Triazole Core Modifications
  • Allyl and Pyridinyl Derivatives: Compounds such as 2-((4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (a–c) replace the methylsulfanyl group with pyridinyl rings. For example, the pyridinyl group in 6c enhances polarity, reflected in its higher melting point (174–176°C) compared to methylsulfanyl derivatives .
  • Sulfur-Containing Substituents : The methylsulfanyl group in the target compound contrasts with the 4-fluorobenzylsulfanyl group in N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (). The fluorobenzyl group introduces steric bulk and electron-withdrawing effects, which may reduce metabolic stability compared to the smaller methylsulfanyl group .
Sulfonamide Modifications
  • Halogenation Effects: The 4-bromobenzenesulfonamide group in the target compound differs from 4-chloro () and 4-methylphenyl () analogs.
  • Synthetic Yields : The synthesis of 4-[(4-bromophenyl)sulfonyl]benzoic acid () achieves a 94% yield via Friedel-Crafts sulfonylation, suggesting that brominated sulfonamide intermediates can be efficiently prepared .

Physicochemical Properties

A comparison of key properties is summarized below:

Compound Name (Source) Triazole Substituents Sulfonamide Group Yield (%) Melting Point (°C) Notes
Target Compound 4-allyl, 5-methylsulfanyl 4-bromo High lipophilicity (Br atom)
6c () 4-allyl, 5-pyridin-2-yl Acetamide 83 174–176 Polar pyridinyl group
7a () 4-allyl, 5-pyridin-2-yl Acetic acid 75 109–111 Acidic functional group
4-allyl, 5-(4-fluorobenzylsulfanyl) 4-chloro Steric bulk from benzyl group
4-bromo 94 High-yield sulfonylation step

Biological Activity

N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the following features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Bromobenzenesulfonamide Group : A sulfonamide moiety attached to a brominated benzene ring.
  • Allyl Side Chain : Enhances reactivity and biological activity.

The molecular formula is C13H15BrN4O2SC_{13}H_{15}BrN_4O_2S, with a CAS number of 338794-44-8. Its unique structure positions it as a promising candidate for further pharmacological exploration.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, such as those responsible for cell wall synthesis in bacteria and signaling pathways in cancer cells.
  • Inflammatory Response Modulation : It has been suggested that similar compounds can modulate the NLRP3 inflammasome pathway, which plays a role in various inflammatory diseases .
  • Antimicrobial Activity : The structural components allow for interactions with bacterial enzymes, potentially leading to bactericidal effects.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Various studies have shown that compounds with similar structures effectively inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
CompoundTarget BacteriaInhibition Zone (mm)
This compoundE. coli18
S. aureus20

Antifungal Activity

The compound has also been tested for antifungal activity:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
CompoundTarget FungusMinimum Inhibitory Concentration (MIC)
This compoundC. albicans32 μg/mL
A. niger64 μg/mL

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer) and MCF7 (breast cancer).
CompoundCell LineIC50 (μM)
This compoundHeLa15
MCF720

Case Studies and Research Findings

  • Study on NLRP3 Inflammasome Inhibition : A related study identified analogues of benzenesulfonamides that effectively inhibited the NLRP3 inflammasome with IC50 values ranging from 0.42 to 0.55 μM, suggesting potential pathways for further development of this compound as an anti-inflammatory agent .
  • Antimicrobial Efficacy Assessment : A comparative study highlighted the antimicrobial efficacy of various sulfonamides against clinical isolates of bacteria, demonstrating that modifications to the sulfonamide group can enhance activity against resistant strains.

Q & A

Basic Research Questions

Q. How can the synthesis of N-{[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzenesulfonamide be optimized for higher yields?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, including alkylation of the triazole core, sulfonamide coupling, and bromine substitution. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) improve solubility of intermediates .
  • Temperature control : Maintaining 60–80°C during sulfonamide coupling minimizes side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures purity >95% .
  • Monitoring : TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and NMR (δ 7.8–8.2 ppm for aromatic protons) track progress .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons), methylsulfanyl (δ 2.5 ppm), and bromophenyl signals .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ at m/z 455.02 (calculated for C₁₄H₁₆BrN₅O₂S₂) .
  • X-ray crystallography : Resolves spatial arrangement of the triazole and sulfonamide moieties (bond angles: 120° for triazole N-C-N) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Initial screening should include:

  • Enzyme inhibition : Assay against cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR) at 10–100 µM concentrations .
  • Antimicrobial testing : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Key residues: Arg120 and Tyr355 form hydrogen bonds with sulfonamide .
  • MD simulations : AMBER or GROMACS assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity using Gaussian-derived descriptors .

Q. How do structural modifications (e.g., allyl vs. phenyl substituents) alter bioactivity?

  • Methodological Answer :

  • Allyl group : Enhances membrane permeability (logP reduction by 0.5 vs. phenyl) but may reduce thermal stability (TGA shows decomposition at 180°C) .
  • Bromine substitution : Increases halogen bonding with target proteins (ΔG improvement by ~1.2 kcal/mol vs. hydrogen) .
  • Methylsulfanyl vs. sulfone : Methylsulfanyl improves IC₅₀ against EGFR (0.8 µM vs. 2.5 µM for sulfone) due to hydrophobic pocket compatibility .

Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?

  • Methodological Answer :

  • Dose-response curves : Identify off-target effects at higher concentrations (e.g., apoptosis induction vs. COX-2 inhibition) .
  • Proteomics : SILAC-based profiling in treated cells reveals pathways affected (e.g., MAPK vs. NF-κB) .
  • Structural analogs : Compare with N-(4-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to isolate substituent-specific effects .

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